molecular formula C109H156N32O21S B1152157 Renin Fluorogenic Substrate

Renin Fluorogenic Substrate

Cat. No.: B1152157
M. Wt: 2282.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The renin fluorogenic substrate consists of the normal peptide substrate for renin which has been linked to the fluorophore EDANS at one end and to a non-fluorescent quenching molecule (Dabcyl) at the other. After cleavage by renin, the product (peptide-EDANS) is brightly fluorescent and can be easily analyzed using an excitation wavelength of 340 nm and emission wavelengths of 485-510 nm.

Scientific Research Applications

Renin Assay Development

Research has developed sensitive methods to measure renin activity using fluorogenic substrates. Nakamura-Imajo et al. (1992) described a method using a fluorogenic substrate and high-performance liquid chromatography (HPLC) for measuring renin activity in human fluids. This approach used a peptide with a fluorogenic residue, enabling the direct measurement of the product through reversed-phase HPLC, showing good correlation with radioimmunoassay results (Nakamura-Imajo et al., 1992).

Active Site Identification

Nakamura et al. (1991) synthesized fluorogenic peptide substrates to study the active site of human renin. They found that the recombinant human renin and human plasma could split specific sequences, and the kinetic parameters of renin using these substrates were calculated. This research helped in understanding the enzyme-substrate binding characteristics of renin (Nakamura et al., 1991).

Characterization of Recombinant Human Renin

Holzman et al. (1991) characterized the kinetic behavior and pH-stability of recombinant human renin using a novel fluorogenic substrate. This study allowed for direct monitoring of the kinetics of proteolytic conversion of prorenin to renin, expanding the understanding of renin's biochemical properties (Holzman et al., 1991).

Continuous Fluorescence Assay

Wang et al. (1993) developed a continuous fluorescence assay for measuring human renin activity. This method used a new fluorogenic peptide substrate designed to incorporate the renin cleavage site, leading to a time-dependent increase in fluorescence intensity that correlates with substrate consumption by renin (Wang et al., 1993).

Development of Sensitive Assays

Paschalidou et al. (2004) created intramolecularly quenched fluorogenic renin substrates for evaluating renin inhibitors' potency. They synthesized a series of substrates, resulting in significant improvements in the sensitivity of renin assays, suitable for evaluating inhibitors at picomolar concentrations (Paschalidou et al., 2004).

Properties

Molecular Formula

C109H156N32O21S

Molecular Weight

2282.7

Origin of Product

United States

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